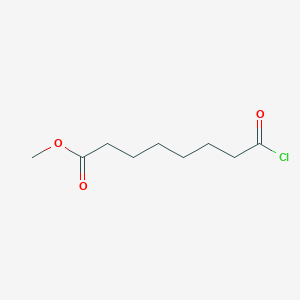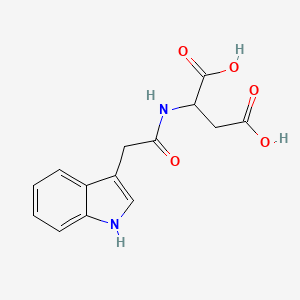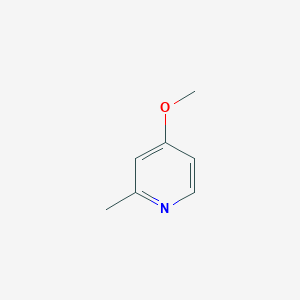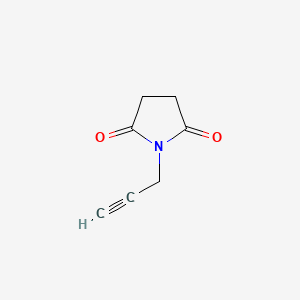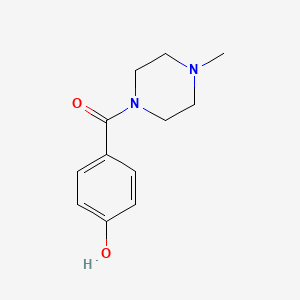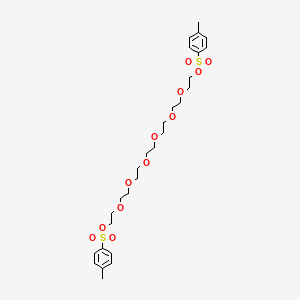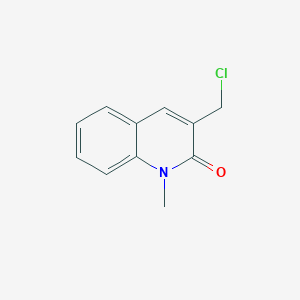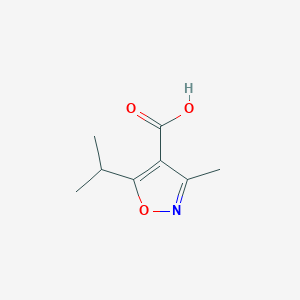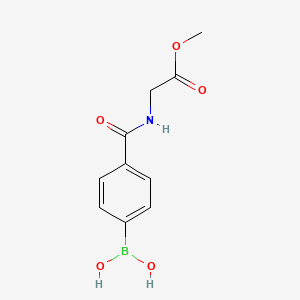
Methyl-(4-Borono-benzoylamino)acetat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl (4-boronobenzoylamino)acetate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Boronic acids, such as “Methyl (4-boronobenzoylamino)acetate” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID”, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins, particularly enzymes. They can act as inhibitors by binding to the active site of an enzyme and preventing its normal function .
Mode of Action
The boronic acid moiety in “Methyl (4-boronobenzoylamino)acetate” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” can form a tetrahedral boronate complex with a hydroxyl group in the target protein. This can lead to changes in the protein’s structure and function .
Biochemical Pathways
The specific biochemical pathways affected by “Methyl (4-boronobenzoylamino)acetate” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” would depend on the protein targets of the compound. Boronic acids are known to inhibit enzymes involved in various biochemical pathways, including signal transduction, cell cycle regulation, and metabolic processes .
Result of Action
The molecular and cellular effects of “Methyl (4-boronobenzoylamino)acetate” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” would depend on its specific protein targets and the biochemical pathways they are involved in. By inhibiting the function of target proteins, the compound could potentially alter cellular processes such as signal transduction, gene expression, or metabolic reactions .
Action Environment
The action, efficacy, and stability of “Methyl (4-boronobenzoylamino)acetate” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that can interact with the compound. For example, the reactivity of boronic acids can be affected by changes in pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-boronobenzoylamino)acetate typically involves the reaction of 4-boronobenzoic acid with methyl glycinate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of Methyl (4-boronobenzoylamino)acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (4-boronobenzoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Boronobenzoic acid
- Methyl 4-boronobenzoate
Comparison: Methyl (4-boronobenzoylamino)acetate is unique due to its specific functional groups, which provide distinct reactivity and applications compared to similar compounds. For instance, while phenylboronic acid and 4-boronobenzoic acid are commonly used in Suzuki–Miyaura coupling reactions, Methyl (4-boronobenzoylamino)acetate offers additional versatility due to its ester and amide functionalities .
Eigenschaften
IUPAC Name |
[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJICAYIUOGMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390950 | |
| Record name | Methyl (4-boronobenzoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-24-0 | |
| Record name | Methyl (4-boronobenzoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


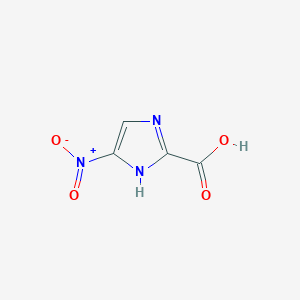
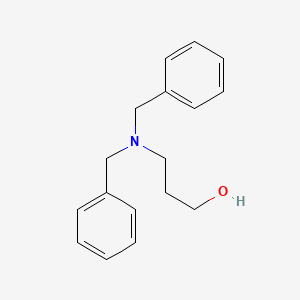
![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)


